N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Catalog No.
S11505524
CAS No.
M.F
C12H9F6NO2
M. Wt
313.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromet...

Product Name

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

IUPAC Name

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Molecular Formula

C12H9F6NO2

Molecular Weight

313.20 g/mol

InChI

InChI=1S/C12H9F6NO2/c1-6(20)7-2-4-8(5-3-7)19-10(21)9(11(13,14)15)12(16,17)18/h2-5,9H,1H3,(H,19,21)

InChI Key

DNPDUXDBEHZBNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a synthetic compound characterized by its unique trifluoromethyl and acetyl functional groups. This compound features a propanamide backbone with significant fluorination, which enhances its chemical stability and lipophilicity. The presence of the acetyl group attached to the para position of the phenyl ring contributes to its potential biological activity and reactivity in various chemical processes.

Typical of amides and aromatic compounds, including:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can hydrolyze to form the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the acetyl moiety may be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, yielding an alcohol.

Preliminary studies suggest that compounds with similar structures exhibit various biological activities. While specific data on N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is limited, related compounds have shown:

  • Antimicrobial Properties: Some trifluoromethyl-containing compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Fluorinated compounds are often investigated for their potential in cancer therapies due to their ability to interact with biological targets effectively.
  • Enzyme Inhibition: Certain derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves:

  • Formation of the Acetyl Group: Acetophenone is reacted with an appropriate acylating agent (e.g., acetic anhydride) to introduce the acetyl group.
  • Trifluoromethylation: The introduction of trifluoromethyl groups can be achieved through methods such as the use of trifluoromethyl iodide or other trifluoromethylating agents under suitable reaction conditions.
  • Amidation: The final step involves reacting the resulting intermediate with a suitable amine under controlled conditions to yield the target amide.

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has potential applications in:

  • Pharmaceutical Development: Its unique structure may contribute to drug design efforts targeting specific diseases.
  • Agricultural Chemicals: The compound could be explored for use as a pesticide or herbicide due to its biological activity.
  • Material Science: Its properties may lend themselves to applications in creating advanced materials with specific thermal or chemical resistance.

Interaction studies involving N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide focus on understanding its binding affinities and mechanisms with various biological targets. Techniques such as:

  • Molecular Docking Studies: These can predict how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: These experiments assess the compound's biological effects on cell lines or microbial cultures.

Several compounds share structural similarities with N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorophenyl)-2-fluoroacetamideContains fluorine substituentsLess fluorinated than the target compound
N-(4-methoxyphenyl)-2-(trifluoromethyl)propanamideMethoxy group instead of acetylPotentially different biological activities
4-Acetyl-N-(trifluoromethyl)anilineSimilar acetyl and trifluoromethyl groupsDifferent aromatic substitution
2-Trifluoromethyl-N-(4-bromophenyl)acetamideBromine substitution on phenylMay exhibit different reactivity due to bromine

The uniqueness of N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide lies in its combination of both acetyl and trifluoromethyl groups that enhance its stability and potential reactivity compared to other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

313.05374750 g/mol

Monoisotopic Mass

313.05374750 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types